molecular formula C11H21NO B13286940 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol

1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol

Cat. No.: B13286940
M. Wt: 183.29 g/mol
InChI Key: RAGNTGOEKGUBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol is a chemical compound characterized by its unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The bicyclo[2.2.1]heptane moiety imparts unique steric and electronic properties, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

The synthesis of 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with bicyclo[2.2.1]heptan-2-amine and 2-methylpropan-2-ol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group.

    Coupling Reaction: The deprotonated amine is then coupled with 2-methylpropan-2-ol under anhydrous conditions to form the desired product.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold in the design of new drugs due to its unique structural properties

    Synthetic Organic Chemistry: The compound serves as a building block for synthesizing more complex molecules. Its bicyclic structure provides a rigid framework that can be functionalized in multiple ways.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties to enhance performance and efficiency.

Mechanism of Action

The mechanism of action of 1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows the compound to fit into binding sites with high specificity, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

1-({Bicyclo[2.2.1]heptan-2-yl}amino)-2-methylpropan-2-ol can be compared with other similar compounds, such as:

    Bicyclo[2.2.1]heptan-2-amine: This compound shares the same bicyclic structure but lacks the additional functional groups present in this compound.

    2-{Bicyclo[2.2.1]heptan-2-yl}ethan-1-amine: This compound has a similar bicyclic structure but differs in the length and nature of the side chain.

    Bicyclo[2.2.1]heptan-2-ol: This compound contains the bicyclic structure with a hydroxyl group, making it a simpler analog of this compound.

The uniqueness of this compound lies in its combination of the bicyclic structure with the amino and hydroxyl functional groups, providing a versatile scaffold for various chemical and biological applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C11H21NO/c1-11(2,13)7-12-10-6-8-3-4-9(10)5-8/h8-10,12-13H,3-7H2,1-2H3

InChI Key

RAGNTGOEKGUBBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CC2CCC1C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.